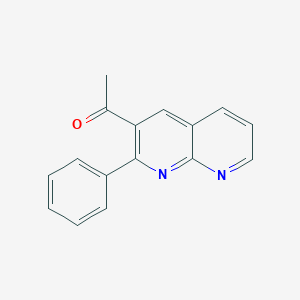
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a phenyl group and an ethanone moiety attached to it.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone can be synthesized through various methods, including multicomponent reactions and Friedländer synthesis. One efficient method involves a one-pot four-component reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenylphosphanylidene)ethanone, 1,1-bis(methylthio)-2-nitroethylene, and aromatic or aliphatic amines under mild and catalyst-free conditions . The reaction is typically carried out in ethanol at reflux temperature, yielding the desired product in excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as microwave-assisted synthesis and eco-friendly solvents, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine alcohols or amines .
科学研究应用
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation or cancer .
相似化合物的比较
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone can be compared with other similar compounds, such as:
2-phenyl-1,8-naphthyridine: Lacks the ethanone moiety but shares the naphthyridine core.
1-(2-methyl-1,8-naphthyridin-3-yl)Ethanone: Similar structure but with a methyl group instead of a phenyl group.
2-(3-nitrophenyl)-1,8-naphthyridine: Contains a nitrophenyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone |
InChI |
InChI=1S/C16H12N2O/c1-11(19)14-10-13-8-5-9-17-16(13)18-15(14)12-6-3-2-4-7-12/h2-10H,1H3 |
InChI 键 |
XXFMHATYFKHEBW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=C2C(=C1)C=CC=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)
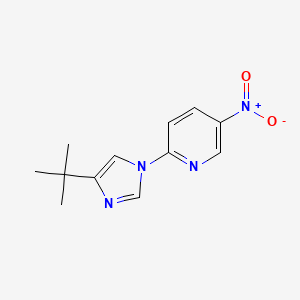

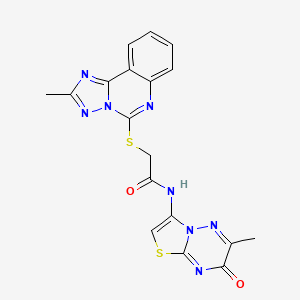
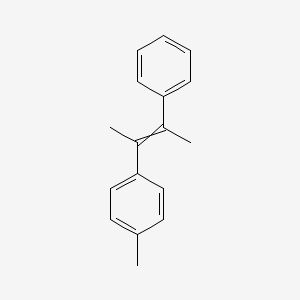
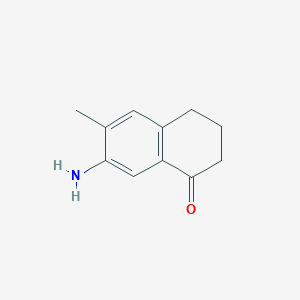
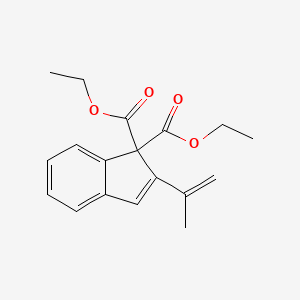

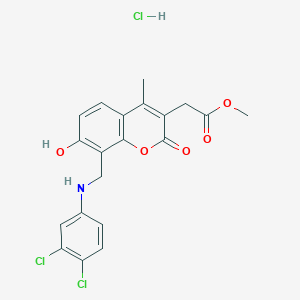
![7-(3-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12637273.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
